REACTION_CXSMILES
|
BrC1C=CC(C(CC2C=CC(Br)=CC=2)C(O)=[O:10])=CC=1.C([Cu])#N.[C:23]([C:25]1[CH:30]=[CH:29][C:28]([CH2:31][CH2:32][C:33]2[CH:38]=[CH:37][C:36]([C:39]#[N:40])=[CH:35][CH:34]=2)=[CH:27][CH:26]=1)#[N:24].CC(C[AlH]CC(C)C)C.CN([CH:53]=[O:54])C>>[C:39]([C:36]1[CH:35]=[CH:34][C:33]([CH2:32][CH2:31][C:28]2[CH:27]=[CH:26][C:25]([C:23]#[N:24])=[CH:30][CH:29]=2)=[CH:38][CH:37]=1)#[N:40].[CH:23]([C:25]1[CH:30]=[CH:29][C:28]([CH2:31][CH2:32][C:33]2[CH:38]=[CH:37][C:36]([CH:53]=[O:54])=[CH:35][CH:34]=2)=[CH:27][CH:26]=1)=[O:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C(C(=O)O)CC1=CC=C(C=C1)Br
|
Name
|
CuCN
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)[Cu]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C=C1)CCC1=CC=C(C=C1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C=C1)CCC1=CC=C(C=C1)C#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50% |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=CC=C(C=C1)CCC1=CC=C(C=C1)C=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
BrC1C=CC(C(CC2C=CC(Br)=CC=2)C(O)=[O:10])=CC=1.C([Cu])#N.[C:23]([C:25]1[CH:30]=[CH:29][C:28]([CH2:31][CH2:32][C:33]2[CH:38]=[CH:37][C:36]([C:39]#[N:40])=[CH:35][CH:34]=2)=[CH:27][CH:26]=1)#[N:24].CC(C[AlH]CC(C)C)C.CN([CH:53]=[O:54])C>>[C:39]([C:36]1[CH:35]=[CH:34][C:33]([CH2:32][CH2:31][C:28]2[CH:27]=[CH:26][C:25]([C:23]#[N:24])=[CH:30][CH:29]=2)=[CH:38][CH:37]=1)#[N:40].[CH:23]([C:25]1[CH:30]=[CH:29][C:28]([CH2:31][CH2:32][C:33]2[CH:38]=[CH:37][C:36]([CH:53]=[O:54])=[CH:35][CH:34]=2)=[CH:27][CH:26]=1)=[O:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C(C(=O)O)CC1=CC=C(C=C1)Br
|
Name
|
CuCN
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)[Cu]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C=C1)CCC1=CC=C(C=C1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C=C1)CCC1=CC=C(C=C1)C#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50% |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=CC=C(C=C1)CCC1=CC=C(C=C1)C=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |